Lipophilicity Optimization: Balanced XLogP of 0.5 vs. Dimethyl Analog
The target compound exhibits a calculated XLogP of 0.5, positioning it within the optimal range for oral bioavailability (typically 0-3). This contrasts sharply with the 3,4-dimethyl analog (CID 76146381), which has a significantly higher XLogP of 2.6, suggesting a substantially higher lipophilicity that could negatively impact aqueous solubility and increase the risk of off-target protein binding [1].
| Evidence Dimension | Partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.5 |
| Comparator Or Baseline | 3,4-Dimethyl analog (CID 76146381): XLogP = 2.6 |
| Quantified Difference | ΔXLogP = 2.1 (target is 4.2x less lipophilic) |
| Conditions | Calculated via PubChem XLogP3 algorithm |
Why This Matters
A lower XLogP in the target compound predicts superior aqueous solubility and a more favorable ADME profile, making it a more suitable starting point for hit-to-lead optimization campaigns where balanced hydrophilicity is required.
- [1] PubChem. Computed XLogP values for CID 76146386 and CID 76146381. National Center for Biotechnology Information. Accessed 2026. View Source
